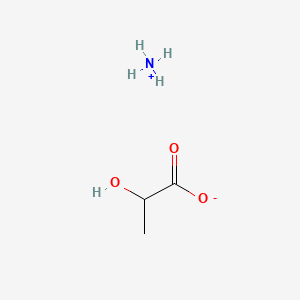
Ammonium lactate
Cat. No. B1194391
Key on ui cas rn:
515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07186856B2
Procedure details


The procedure described in Example 1 was followed except that the reaction solution consisted of 30 g of a 70% solution of ammonium lactate and 70 g dodecanol. The reaction mixture was heated for 1.5 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 88% from ammonium lactate to lactic acid. Some of the dodecanol also reacted with lactic acid to form an ester. The conversion from ammonium lactate to lactic acid plus lactic acid ester was about 96%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].C(O)CCCCCCCCCCC>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 1.5 hours at 105–110° C.
|
|
Duration
|
1.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
